10-Chloro-9-hydroxystearic acid
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Overview
Description
10-Chloro-9-hydroxystearic acid is a chlorinated derivative of hydroxystearic acid. It is a fatty acid with the molecular formula C18H35ClO3. This compound is known for its unique structural properties, which include a hydroxyl group at the 9th position and a chlorine atom at the 10th position of the stearic acid chain. These modifications impart distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-chloro-9-hydroxystearic acid typically involves the chlorination of 9-hydroxystearic acid. This can be achieved through the reaction of 9-hydroxystearic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-9-hydroxystearic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 10-chloro-9-ketostearic acid or 10-chloro-9-carboxystearic acid.
Reduction: 9-hydroxystearic acid or stearic acid.
Substitution: 10-azido-9-hydroxystearic acid or 10-methoxy-9-hydroxystearic acid.
Scientific Research Applications
10-Chloro-9-hydroxystearic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a signaling molecule.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 10-chloro-9-hydroxystearic acid involves its interaction with cellular targets and pathways. The hydroxyl group at the 9th position allows the molecule to form hydrogen bonds with specific proteins and enzymes, potentially modulating their activity. The chlorine atom at the 10th position can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within cells .
Comparison with Similar Compounds
9-Hydroxystearic Acid: Lacks the chlorine atom at the 10th position, resulting in different chemical and biological properties.
10-Hydroxystearic Acid: Lacks the hydroxyl group at the 9th position, leading to variations in reactivity and applications.
10-Chlorostearic Acid: Lacks the hydroxyl group at the 9th position, affecting its solubility and interaction with biological targets.
Uniqueness: 10-Chloro-9-hydroxystearic acid is unique due to the presence of both a hydroxyl group and a chlorine atom on the stearic acid chain. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological systems in distinct ways compared to its analogs .
Properties
CAS No. |
2632-62-4 |
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Molecular Formula |
C18H35ClO3 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
10-chloro-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H35ClO3/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22) |
InChI Key |
JNXUGCXVWKKTJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)Cl |
Origin of Product |
United States |
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